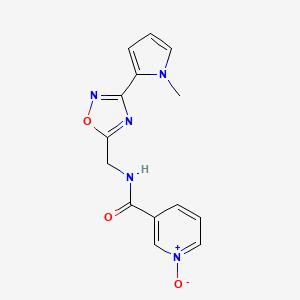

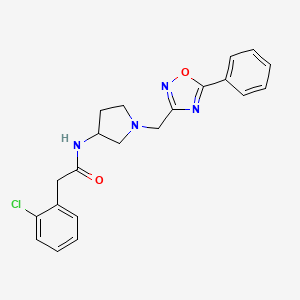

![molecular formula C21H21NO5S2 B2918792 Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate CAS No. 923457-47-0](/img/structure/B2918792.png)

Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Deep Fuels Desulfurization

Research by Kędra-Królik et al. (2011) in "Energy & Fuels" explored the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) for deep desulfurization of fuels. This study is relevant as it investigates the extraction of sulfur and nitrogen-containing aromatic organic compounds, a domain potentially related to the applications of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in fuel purification processes (Kędra-Królik et al., 2011).

Friedel-Crafts Sulfonylation

Nara et al. (2001) discussed the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction. This study provides insight into reactions involving sulfonyl chloride with benzene, which may be relevant for understanding the reactivity and applications of similar sulfonyl-containing compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Methyl Sulfone-Containing Benzo[b]Thiophene Library

Cho, Neuenswander, and Larock (2010) in the "Journal of Combinatorial Chemistry" reported the synthesis of a library of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes. This research might be closely aligned with the study of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate due to the structural similarities and the potential for similar applications in medicinal chemistry (Cho, Neuenswander, & Larock, 2010).

Photochemical Degradation of Petroleum Components

The research by Bobinger and Andersson (1998) in "Chemosphere" focused on the photochemical degradation of monomethylated benzo[b]thiophenes. This study could provide insights into the environmental fate and degradation pathways of structurally related compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in the context of petroleum spills and environmental remediation (Bobinger & Andersson, 1998).

将来の方向性

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of such compounds, including “Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate”, hold promising future directions.

特性

IUPAC Name |

methyl 3-(4-benzylsulfonylbutanoylamino)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S2/c1-27-21(24)20-19(16-10-5-6-11-17(16)28-20)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFDYWQGSLEZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

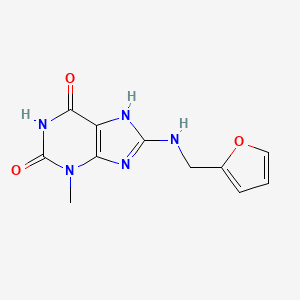

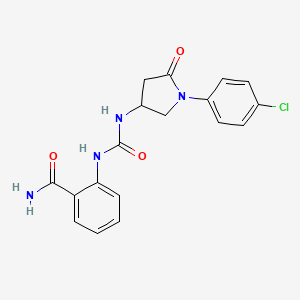

![Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2918709.png)

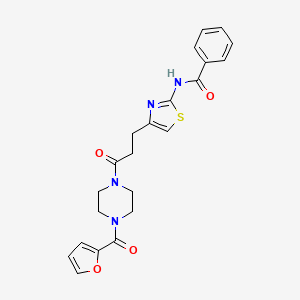

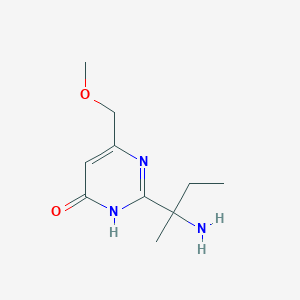

![2-(3-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2918715.png)

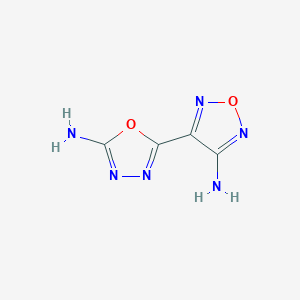

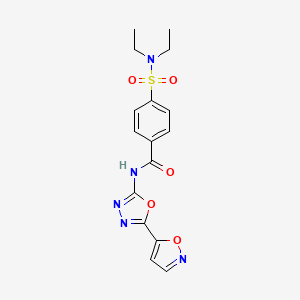

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)

![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)